Enniatin C - 19893-23-3

Enniatin C

Catalog Number: EVT-267329
CAS Number: 19893-23-3
Molecular Formula: C36H63N3O9
Molecular Weight: 681.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enniatin C is a naturally occurring cyclohexadepsipeptide belonging to the enniatin family. It is produced by various Fusarium species, which are common soil fungi. [] Enniatin C is known for its ionophoric properties, allowing it to selectively bind and transport ions across biological membranes. [] This property contributes to its various biological activities, making it a subject of scientific interest in fields such as agriculture and biomedicine.

Bassianolide

Compound Description: Bassianolide is an insecticidal cyclodepsipeptide produced by entomopathogenic fungi. []

Relevance: Bassianolide is structurally related to Enniatin C as both are cyclodepsipeptides. They share a similar core structure but differ in the specific amino acid residues and their sequence within the ring. [] Researchers synthesized Bassianolide, Enniatin C, and Decabassianolide to study their structures and biological activities. [] This research helped establish the structure of Bassianolide and explore the structural similarities within this class of compounds.

Beauvericin

Compound Description: Beauvericin is a cyclodepsipeptide with known biological activity. []

Relevance: Beauvericin, like Enniatin C, is a cyclic depsipeptide, highlighting the significance of flow chemistry in synthesizing this class of compounds. [] The study utilized flow chemistry for the efficient synthesis of both natural and unnatural depsipeptides, including Beauvericin and Enniatin C, enabling the exploration of their potential biological applications. []

Decabassianolide

Compound Description: Decabassianolide is a cyclodepsipeptide. []

Relevance: Decabassianolide is structurally related to Enniatin C as both belong to the cyclodepsipeptide family. [] The synthesis of Decabassianolide alongside Enniatin C and Bassianolide helped confirm the structure of Bassianolide and explore the structure-activity relationships within this group of compounds. []

Enniatin A

Compound Description: Enniatin A is a cyclodepsipeptide produced by various Fusarium species. []

Relevance: Enniatin A is structurally similar to Enniatin C, with both being cyclic depsipeptides. [] They likely share a common biosynthetic pathway and exhibit similar biological activities. Research on Fusarium strains producing these enniatins led to developing a rapid analysis method for Enniatin preparations using paper chromatography. []

Enniatin B

Compound Description: Enniatin B is another cyclodepsipeptide produced by Fusarium species. []

Relevance: Enniatin B shares structural similarities with Enniatin C as they are both cyclodepsipeptides. [] The research on Fusarium strains producing various enniatins, including Enniatin B and Enniatin C, enabled the development of a rapid method for analyzing Enniatin preparations using paper chromatography. []

N-Methyl-α-aminosäuren (N-Methyl-α-amino acids)

Compound Description: N-Methyl-α-amino acids are a class of amino acids where the nitrogen atom is methylated. Examples include sarcosine and the N-methylated forms of valine, leucine, and isoleucine. []

Relevance: N-Methyl-α-amino acids are essential building blocks of Enniatin C and other related cyclodepsipeptides. [] Understanding their chromatographic behavior is crucial for analyzing and characterizing Enniatin preparations. The paper describes a method for separating and detecting these N-methylated amino acids using paper chromatography. [] This method aids in the analysis of Enniatin C and its related compounds.

Source and Classification

Enniatin C is primarily isolated from fungi of the genus Fusarium, particularly Fusarium sambucinum and Fusarium scirpi . It belongs to a class of compounds known as cyclohexadepsipeptides, which are characterized by their cyclic structure formed by alternating amino acid and hydroxy acid residues. Enniatins are classified based on their structural variations and biological activities; Enniatin C specifically exhibits unique properties compared to its homologs.

Synthesis Analysis

The biosynthesis of Enniatin C involves a multifunctional enzyme known as enniatin synthetase. This enzyme catalyzes several steps in the formation of the compound from its precursors: L-amino acids and D-hydroxycarboxylic acids. The initial step involves adenylation, activating the substrates as thioesters. This is followed by N-methylation and peptide bond formation, leading to the formation of a linear hexadepsipeptide. The final cyclization step results in the production of Enniatin C .

In laboratory settings, synthetic routes have also been developed for Enniatin C. One method involves the removal of protective groups using hydrobromic acid in acetic acid, followed by cyclization through an acid chloride method . This approach allows for greater control over the synthesis process and can facilitate the production of specific enniatin derivatives.

Molecular Structure Analysis

The molecular structure of Enniatin C consists of a cyclic arrangement of alternating L-amino acids and D-hydroxy acids. The compound's empirical formula is C27H45N3O6C_{27}H_{45}N_{3}O_{6}, with a molecular weight of approximately 487.67 g/mol. The structural analysis reveals that it contains several functional groups that contribute to its biological activity . Nuclear magnetic resonance (NMR) spectroscopy has been employed to elucidate its structure further, confirming the presence of distinct isomers within its composition .

Chemical Reactions Analysis

Enniatin C participates in various chemical reactions typical for cyclic peptides. These include hydrolysis under acidic or basic conditions, which can lead to the breakdown of peptide bonds. Additionally, Enniatin C has been shown to interact with various biological molecules, influencing its reactivity profile. The compound's ability to inhibit certain enzymes and transport proteins is particularly relevant in understanding its biochemical interactions .

Mechanism of Action

The mechanism of action of Enniatin C primarily revolves around its ability to disrupt cellular processes in target organisms. It has been identified as an inhibitor of acyl-CoA: cholesterol acyltransferase and exhibits significant cytotoxicity against various bacterial strains . The compound's interaction with cell membranes leads to increased permeability, ultimately resulting in cell death. This action is particularly pronounced in multidrug-resistant strains due to its ability to inhibit efflux pumps like Pdr5p in Saccharomyces cerevisiae .

Physical and Chemical Properties Analysis

Enniatin C displays several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data varies but generally falls within a range characteristic for cyclic peptides.
  • Stability: Sensitive to light and moisture; should be stored under controlled conditions to maintain integrity .

These properties are crucial for determining appropriate storage conditions and potential applications in various fields.

Applications

Enniatin C has garnered interest for its potential applications in several domains:

  • Antimicrobial Agents: Due to its potent antimicrobial activity against bacteria and fungi, it is being explored for use in agricultural applications as a biopesticide.
  • Pharmaceutical Development: Its ability to inhibit multidrug resistance mechanisms makes it a candidate for developing new therapeutic agents targeting resistant infections.
  • Research Tool: Enniatin C serves as a valuable tool in biochemical research for studying membrane dynamics and cellular processes due to its specific interactions with lipid bilayers .
Historical Context and Discovery of Enniatin C

Early Isolation and Identification in Fusarium spp.

Enniatin C (ENN C) emerged later in scientific literature than its more prevalent analogues (ENNs A, B, and their homologs). Initial isolation efforts in the mid-20th century focused primarily on Fusarium orthoceras var. enniatinum (later reclassified within the Fusarium genus), which yielded ENNs A and B as major metabolites with antibiotic properties against mycobacteria [1]. The structural complexity of enniatins—cyclohexadepsipeptides composed of three alternating N-methyl amino acids and three D-2-hydroxy acid residues—complicated early chromatographic separation. Consequently, ENN C was not identified in early natural product screens, as it typically occurred in trace amounts or required specific fungal strains or cultivation conditions [1] [7]. By 1992, improved analytical techniques (e.g., HPLC-MS and advanced NMR) enabled the purification of minor enniatin homologs, though ENN C remained elusive in natural isolates until its eventual confirmation in Fusarium cultures in the late 1990s [1].

Table 1: Key Milestones in Early Enniatin Discovery

YearEventSpecies/SourceIdentified Compounds
1947First isolationFusarium orthocerasEnniatin A
1974Structural confirmation of major enniatinsSynthetic studiesEnniatins A, B
1992Purification of minor homologsFusarium spp.Enniatins A1, B1, B2
Post-1992Detection of ENN C in natural isolatesFusarium tricinctum, F. scirpiEnniatin C

Synthetic vs. Biosynthetic Origin: Evolution of Structural Confirmation

Enniatin C’s structural characterization followed an unconventional path: it was first synthesized in vitro before being isolated as a natural fungal metabolite. In 1974, Audhya and Russel achieved the chemical synthesis of ENN C via cyclization of linear precursors composed of N-methyl-L-leucine and D-2-hydroxyisovaleric acid (Hiv) units [1]. This synthetic work was pivotal, as it provided an unambiguous reference for the compound’s stereochemistry and spectral properties (e.g., NMR chemical shifts, IR absorption bands). The synthetic ENN C exhibited identical chromatographic behavior and mass spectral signatures (m/z 682 for [M+H]⁺) to those later observed in fungal extracts, resolving ambiguities arising from the natural co-occurrence of inseparable homolog mixtures [1] [7].

Biosynthetically, ENN C is assembled by the multifunctional enzyme enniatin synthetase (ESYN1), which activates D-Hiv and specific N-methyl amino acids (e.g., valine, leucine, or isoleucine) in a nonribosomal fashion. ESYN1’s substrate specificity varies across Fusarium species: while F. scirpi predominantly incorporates N-methylvaline (yielding ENN B), F. sambucinum favors N-methylisoleucine (ENN A). ENN C’s biosynthesis requires N-methyl-L-leucine incorporation, a less common substrate preference among wild-type strains. This explains its scarcity in early natural product screens and its initial identification via synthetic chemistry [1] [3] [6].

Role of Precursor-Directed Biosynthesis in Early Characterization

Precursor-directed biosynthesis (PDB) proved instrumental in confirming ENN C’s natural biosynthetic feasibility and probing ESYN1’s catalytic flexibility. By supplementing fungal cultures (Fusarium scirpi or F. sambucinum) with non-natural amino acid analogs, researchers demonstrated that ESYN1 could incorporate exogenous substrates into novel enniatins. For example:

  • Leucine supplementation in F. scirpi cultures (which natively produce ENN B) shifted production toward ENN C, confirming leucine as a direct precursor [1] [6].
  • Isotope-labeled precursors (e.g., ¹³C-leucine) enabled tracking of ENN C assembly in vivo, validating the dipeptidol condensation mechanism proposed for ESYN1 [1].
  • Structural variants (e.g., ENN MK1688) were generated using bulky hydrophobic amino acids, illustrating ESYN1’s tolerance for diverse linear side chains [1] [5].

PDB also revealed constraints in ESYN1’s specificity:

  • D-Hiv remains the default hydroxy acid substrate; substitution with alternative acids (e.g., D-2-hydroxy-3-methylpentanoic acid) is rare and strain-dependent [5].
  • N-methylation is obligatory, as unmethylated amino acids fail to cyclize into mature enniatins [1] [6].

Table 2: Precursor-Directed Biosynthesis Experiments for Enniatin Production

Fungal StrainSupplemented PrecursorMajor Enniatin ProducedStructural Implication
Fusarium scirpiL-LeucineEnniatin CLeucine incorporation feasible
Fusarium scirpiL-IsoleucineEnniatin AIsoleucine preferred over valine
Verticillium hemipterigenumL-tert-LeucineEnniatin analoguesSteric tolerance at β-carbon position
Fusarium sambucinumD-2-Hydroxyoctanoic acidNo significant yieldD-Hiv substitution poorly tolerated

Properties

CAS Number

19893-23-3

Product Name

Enniatin C

IUPAC Name

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,9,15-tris(2-methylpropyl)-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

Molecular Formula

C36H63N3O9

Molecular Weight

681.9 g/mol

InChI

InChI=1S/C36H63N3O9/c1-19(2)16-25-34(43)46-29(23(9)10)32(41)38(14)27(18-21(5)6)36(45)48-30(24(11)12)33(42)39(15)26(17-20(3)4)35(44)47-28(22(7)8)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t25-,26-,27-,28+,29+,30+/m0/s1

InChI Key

WICJNWLMJRLFKQ-NHODMIADSA-N

SMILES

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C

Solubility

Soluble in DMSO

Synonyms

antibiotic 86-88
enniatin A
enniatin B
enniatin C
enniatins

Canonical SMILES

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C

Isomeric SMILES

CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C

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